molecular formula C13H21NO3S2 B7038718 Ethyl 4-(thiane-3-carbonyl)thiomorpholine-3-carboxylate

Ethyl 4-(thiane-3-carbonyl)thiomorpholine-3-carboxylate

Cat. No.: B7038718
M. Wt: 303.4 g/mol
InChI Key: MCKZHXDEQJEYDN-UHFFFAOYSA-N
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Description

Ethyl 4-(thiane-3-carbonyl)thiomorpholine-3-carboxylate is a complex organic compound with a unique structure that includes both a thiomorpholine ring and a thiane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-(thiane-3-carbonyl)thiomorpholine-3-carboxylate typically involves the reaction of thiomorpholine derivatives with thiane derivatives under specific conditions. One common method involves the use of ethyl chloroformate as a reagent to introduce the ethyl ester group. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(thiane-3-carbonyl)thiomorpholine-3-carboxylate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: Nucleophilic substitution reactions can replace the ethyl ester group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted thiomorpholine derivatives.

Scientific Research Applications

Ethyl 4-(thiane-3-carbonyl)thiomorpholine-3-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique structure and reactivity.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Ethyl 4-(thiane-3-carbonyl)thiomorpholine-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target molecule.

Comparison with Similar Compounds

Ethyl 4-(thiane-3-carbonyl)thiomorpholine-3-carboxylate can be compared with other similar compounds such as:

    Thiomorpholine derivatives: These compounds share the thiomorpholine ring but may have different substituents.

    Thiane derivatives: These compounds contain the thiane ring and may exhibit similar reactivity.

    Ethyl ester derivatives: Compounds with the ethyl ester group can have similar chemical properties but different biological activities.

The uniqueness of this compound lies in its combination of the thiomorpholine and thiane rings, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

ethyl 4-(thiane-3-carbonyl)thiomorpholine-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21NO3S2/c1-2-17-13(16)11-9-19-7-5-14(11)12(15)10-4-3-6-18-8-10/h10-11H,2-9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCKZHXDEQJEYDN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CSCCN1C(=O)C2CCCSC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21NO3S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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